[(3-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine
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Overview
Description
[(3-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is a compound that features a combination of a methoxyphenyl group and a pyrazolyl group linked through a methylamine bridge. This compound is part of the broader class of heterocyclic amines, which are known for their significant roles in organic synthesis and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine can be achieved through a multi-step process involving the condensation of 3-methoxybenzaldehyde with 1-methyl-1H-pyrazol-5-amine. This reaction typically proceeds via reductive amination, where the intermediate imine is reduced to form the desired amine . The reaction conditions often involve the use of a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and automated systems to control temperature, pressure, and reagent addition. Solvent-free conditions or the use of green solvents can also be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
[(3-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, reduced amines, and substituted aromatic compounds .
Scientific Research Applications
[(3-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [(3-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- 5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl 2-methoxyphenyl methanone
Uniqueness
[(3-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H17N3O |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine |
InChI |
InChI=1S/C13H17N3O/c1-16-12(6-7-15-16)10-14-9-11-4-3-5-13(8-11)17-2/h3-8,14H,9-10H2,1-2H3 |
InChI Key |
PJWYPAKKUKRJNS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CNCC2=CC(=CC=C2)OC |
Origin of Product |
United States |
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